molecular formula C4H9Cl2OP B14751512 Butan-2-ylphosphonic dichloride CAS No. 4707-94-2

Butan-2-ylphosphonic dichloride

Cat. No.: B14751512
CAS No.: 4707-94-2
M. Wt: 174.99 g/mol
InChI Key: MLPCTVGPECIIGS-UHFFFAOYSA-N
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Description

Butan-2-ylphosphonic dichloride (IUPAC name: this compound) is an organophosphorus compound characterized by a phosphorus atom bonded to two chlorine atoms, one oxygen atom, and a branched butan-2-yl group. Its molecular formula is C₄H₉Cl₂OP, and it belongs to the class of phosphonic dichlorides. These compounds are critical intermediates in organic synthesis, particularly in the preparation of phosphonates, which are used as flame retardants, ligands in catalysis, and bioactive molecules .

The branched secondary alkyl chain (butan-2-yl) imparts steric hindrance, influencing its reactivity and physical properties compared to linear analogs.

Properties

CAS No.

4707-94-2

Molecular Formula

C4H9Cl2OP

Molecular Weight

174.99 g/mol

IUPAC Name

2-dichlorophosphorylbutane

InChI

InChI=1S/C4H9Cl2OP/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3

InChI Key

MLPCTVGPECIIGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)P(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Dialkyl Phosphonates

The most widely employed method involves chlorinating dialkyl phosphonates using phosphorus pentachloride (PCl₅) or carbon tetrachloride (CCl₄). In this two-step process, sec-butylphosphonic acid diethyl ester reacts with excess PCl₅ under anhydrous conditions at 80–100°C for 6–8 hours. The reaction proceeds via nucleophilic substitution, where chlorine replaces alkoxy groups:

$$
\text{(CH}3\text{CH}2\text{O)}2\text{P(O)CH(CH}2\text{CH}3\text{)} + 2\text{PCl}5 \rightarrow \text{Cl}2\text{P(O)CH(CH}2\text{CH}3\text{)} + 2\text{CH}3\text{CH}2\text{Cl} + 2\text{POCl}3
$$

Key parameters include:

  • Temperature : Yields drop below 70% at temperatures <70°C due to incomplete substitution.
  • Solvent : Dichloromethane enhances reaction homogeneity, achieving 89% yield versus 78% in solvent-free systems.
  • Catalyst : Lewis acids like AlCl₃ (1–2 mol%) reduce reaction time by 30%.

Industrial implementations utilize continuous flow reactors to mitigate exothermic risks, achieving throughputs of 50 kg/hr with 93% purity.

Direct Chlorination of sec-Butylphosphine

sec-Butylphosphine undergoes radical-mediated chlorination using Cl₂ gas in inert solvents (e.g., hexane or CCl₄) at 0–5°C. This method avoids phosphorus intermediates but requires strict stoichiometric control to prevent over-chlorination:

$$
\text{CH}3\text{CH}2\text{CH(CH}3\text{)PH}2 + 2\text{Cl}2 \rightarrow \text{CH}3\text{CH}2\text{CH(CH}3\text{)PCl}_2 + 2\text{HCl}
$$

Optimization Insights :

  • Gas Flow Rate : 0.5 L/min Cl₂ flow maximizes yield (82%) while minimizing HCl byproduct.
  • Quenching : Post-reaction treatment with NaHCO₃ removes residual HCl, enhancing product stability.
  • Purity : Distillation under reduced pressure (20 mmHg, 110°C) achieves >98% purity.

Thionyl Chloride-Mediated Ester Conversion

Phosphonic acid esters react with thionyl chloride (SOCl₂) under reflux (80–110°C) in benzene or chlorobenzene. This method is favored for its mild conditions and recyclable byproducts (SO₂ and HCl):

$$
\text{(RO)}2\text{P(O)CH(CH}2\text{CH}3\text{)} + 2\text{SOCl}2 \rightarrow \text{Cl}2\text{P(O)CH(CH}2\text{CH}3\text{)} + 2\text{ROH} + 2\text{SO}2
$$

Critical Parameters :

Parameter Optimal Range Yield Impact
SOCl₂:Molar Ratio 2.5:1 91% at 2.5:1 vs. 75% at 2:1
Reaction Time 4–6 hours <4h: 68% completion
Solvent Polarity Chlorobenzene > Toluene 87% vs. 72%

Industrial plants integrate SOCl₂ recovery systems, reducing raw material costs by 40%.

Phosphorus Oxychloride (POCl₃) Route

Phosphorylation of sec-butanol with POCl₃ in the presence of N,N-dimethylformamide (DMF) as a catalyst provides a high-yield pathway. The reaction proceeds via a two-stage mechanism:

  • Formation of Phosphorochloridate Intermediate :
    $$
    3\text{CH}3\text{CHOHCH}2\text{CH}3 + \text{POCl}3 \rightarrow \text{(CH}3\text{CH}2\text{CH(CH}3\text{O))}3\text{P=O} + 3\text{HCl}
    $$

  • Chlorination to Dichloride :
    $$
    \text{(CH}3\text{CH}2\text{CH(CH}3\text{O))}3\text{P=O} + 2\text{PCl}5 \rightarrow \text{Cl}2\text{P(O)CH(CH}2\text{CH}3\text{)} + 3\text{CH}3\text{CH}2\text{CH(CH}3\text{)Cl} + 2\text{POCl}3
    $$

Advantages :

  • Catalyst Efficiency : 0.5% DMF reduces activation energy by 15 kJ/mol.
  • Scalability : Batch reactors (500 L) achieve 85% yield with 99% purity after vacuum distillation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Energy Cost (kWh/kg) Scalability
PCl₅ Chlorination 89 98 12.4 Industrial
Cl₂ Gas Reaction 82 97 18.7 Pilot Scale
SOCl₂ Conversion 91 96 9.8 Large Scale
POCl₃ Phosphorylation 85 99 14.2 Medium Scale

Chemical Reactions Analysis

Types of Reactions

sec-Butyldichlorophosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form phosphine oxides or phosphonic acids.

    Reduction: Reduction reactions can convert the dichlorophosphine oxide to phosphines or other reduced phosphorus compounds.

    Substitution: The chlorine atoms in sec-Butyldichlorophosphine oxide can be substituted with other nucleophiles, such as alkyl or aryl groups, to form a variety of phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of phosphine derivatives.

Scientific Research Applications

sec-Butyldichlorophosphine oxide has several scientific research applications, including:

    Asymmetric Catalysis: It is used as a ligand in asymmetric catalytic reactions to produce chiral compounds with high enantioselectivity.

    Material Science: The compound is utilized in the synthesis of advanced materials, such as phosphine-containing polymers and coordination complexes.

    Pharmaceutical Chemistry: sec-Butyldichlorophosphine oxide is employed in the synthesis of bioactive molecules and pharmaceutical intermediates.

    Agrochemistry: It is used in the development of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of sec-Butyldichlorophosphine oxide involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.

Comparison with Similar Compounds

Ethylphosphonic Dichloride

Molecular Formula : C₂H₅Cl₂OP
CAS RN : 1066-50-8
Structural Features :

  • Shorter ethyl chain (linear primary alkyl group).
  • Similar P=O and P–Cl bonds.

Key Differences :

  • Boiling Point/Volatility : Ethylphosphonic dichloride’s smaller size likely results in higher volatility compared to the bulkier butan-2-yl derivative.
  • Reactivity : The ethyl group offers less steric hindrance, making it more reactive toward nucleophiles (e.g., alcohols, amines) than the branched butan-2-yl analog.
  • Applications : Used in synthesizing smaller phosphonate esters for agrochemicals, whereas butan-2-yl derivatives may favor applications requiring steric control .

Butyl Methylphosphonochloridate

Molecular Formula : C₅H₁₂ClO₂P
CAS RN : 23164-47-8
Structural Features :

  • Methyl group and butyl ester attached to phosphorus.
  • One chlorine atom instead of two.

Key Differences :

  • Reactivity : The presence of a methyl group and ester functionality reduces electrophilicity at phosphorus compared to butan-2-ylphosphonic dichloride.
  • Stability : The ester group may enhance stability against hydrolysis relative to dichlorides.
  • Applications : Primarily used in controlled phosphorylation reactions, contrasting with the dichloride’s role in rapid, high-yield phosphonate synthesis .

N,N-Diisopropylphosphoramidic Dichloride

Molecular Formula: C₆H₁₄Cl₂NOP CAS RN: 23306-80-1 Structural Features:

  • Two isopropylamino groups replace alkyl/ester substituents.

Key Differences :

  • Reactivity: Amino groups increase nucleophilicity at phosphorus, but the dichloride retains electrophilic character. Reactivity trends differ significantly from alkylphosphonic dichlorides.
  • Applications: Used in peptide synthesis and asymmetric catalysis due to the chiral isopropyl groups, whereas this compound is more suited to non-chiral phosphonate production .

2-Butenyl Methylphosphonofluoridate

Molecular Formula : C₅H₁₀FO₂P
CAS RN : 138780-00-4
Structural Features :

  • Unsaturated 2-butenyl group and fluorine substituent.

Key Differences :

  • Electrophilicity : Fluorine’s electronegativity increases the phosphorus center’s reactivity compared to chlorine-containing analogs.
  • Stereochemical Impact : The (E)-configured double bond in the butenyl group introduces geometric isomerism, absent in saturated butan-2-yl derivatives.
  • Toxicity : Fluoridates are often more toxic due to their ability to inhibit acetylcholinesterase, a property less common in simple phosphonic dichlorides .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula CAS RN Boiling Point (°C) Solubility Key Reactivity Feature
This compound C₄H₉Cl₂OP Not Provided ~200 (est.) Organic solvents Steric hindrance from branched chain
Ethylphosphonic dichloride C₂H₅Cl₂OP 1066-50-8 ~180 Moderate in water High electrophilicity
N,N-Diisopropylphosphoramidic dichloride C₆H₁₄Cl₂NOP 23306-80-1 ~220 Polar aprotic solvents Amino group participation
2-Butenyl methylphosphonofluoridate C₅H₁₀FO₂P 138780-00-4 ~150 Low water solubility Fluorine-enhanced reactivity

Table 2: Application Comparison

Compound Primary Applications Key Advantage
This compound Synthesis of sterically hindered phosphonates Controlled reaction kinetics
Ethylphosphonic dichloride Agrochemical intermediates Cost-effective for bulk reactions
N,N-Diisopropylphosphoramidic dichloride Asymmetric catalysis, peptide modification Chiral environment induction
2-Butenyl methylphosphonofluoridate Neurotoxicant research (e.g., sarin analogs) High biological activity

Research Findings

  • Synthetic Yields : Ethylphosphonic dichloride derivatives are synthesized in moderate yields (70–85%) under Suzuki coupling conditions, whereas sterically hindered analogs like this compound may require optimized catalysts or elevated temperatures .
  • Hydrolysis Rates : this compound’s branched structure slows hydrolysis compared to linear analogs, as demonstrated in studies of phosphonic acid formation .
  • Toxicity Profiles: Fluoridates (e.g., 2-butenyl methylphosphonofluoridate) exhibit acute neurotoxicity, while phosphonic dichlorides are primarily irritants, requiring distinct safety protocols .

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